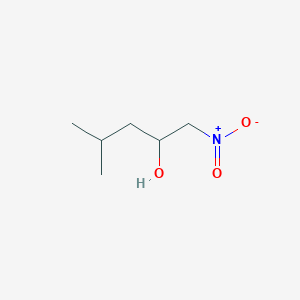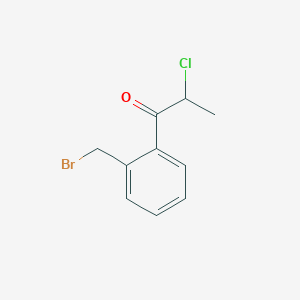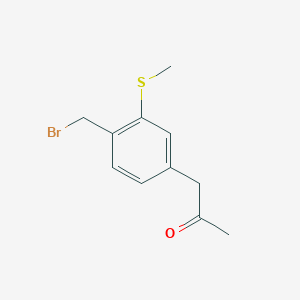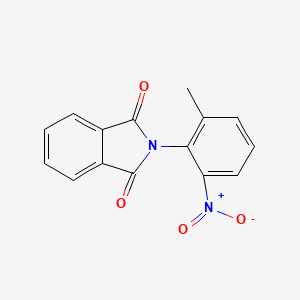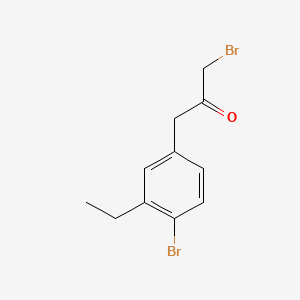
1-Chloro-1-(4-(chloromethyl)-3-fluorophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-(chloromethyl)-3-fluorophenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, fluorine, and a phenyl group
Méthodes De Préparation
The synthesis of 1-Chloro-1-(4-(chloromethyl)-3-fluorophenyl)propan-2-one typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
1-Chloro-1-(4-(chloromethyl)-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form different products, depending on the reagents and conditions used.
Addition Reactions: The presence of the phenyl group allows for addition reactions with various electrophiles.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-3-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with various biological molecules, potentially inhibiting or modifying their function .
Comparaison Avec Des Composés Similaires
Similar compounds include:
- 1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one
- 1-Chloro-1-(4-(chloromethyl)-2-mercaptophenyl)propan-2-one
These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and applications .
Propriétés
Formule moléculaire |
C10H9Cl2FO |
|---|---|
Poids moléculaire |
235.08 g/mol |
Nom IUPAC |
1-chloro-1-[4-(chloromethyl)-3-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO/c1-6(14)10(12)7-2-3-8(5-11)9(13)4-7/h2-4,10H,5H2,1H3 |
Clé InChI |
FMLKGGJGTGCAQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)CCl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


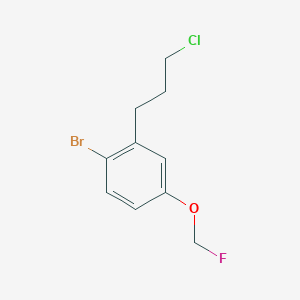
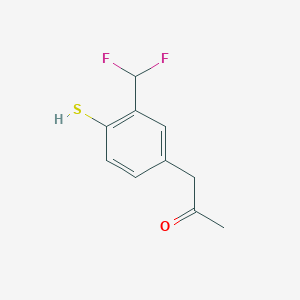
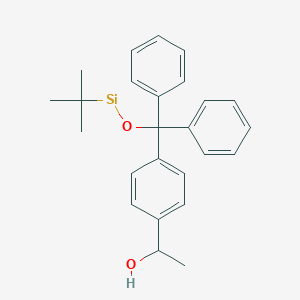

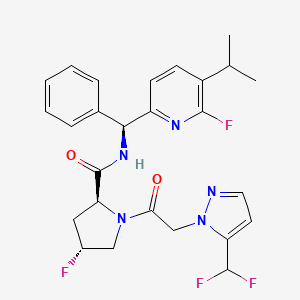
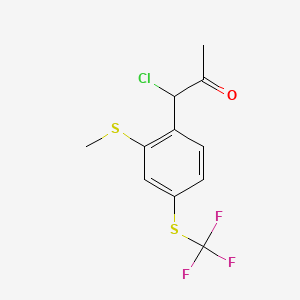
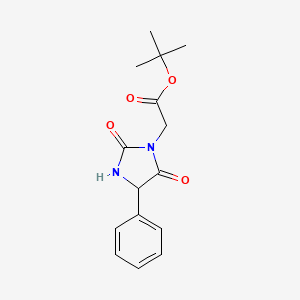
![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
